Sulfoacetic acid

Catalog No.
S582976
CAS No.
123-43-3
M.F
C2H4O5S
M. Wt
140.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfoacetic acid

CAS Number

123-43-3

Product Name

Sulfoacetic acid

IUPAC Name

2-sulfoacetic acid

Molecular Formula

C2H4O5S

Molecular Weight

140.12 g/mol

InChI

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7)

InChI Key

AGGIJOLULBJGTQ-UHFFFAOYSA-N

SMILES

C(C(=O)O)S(=O)(=O)O

Solubility

SOL IN WATER, ALCOHOL, & ACETONE
INSOL IN ETHER & CHLOROFORM

Canonical SMILES

C(C(=O)O)S(=O)(=O)O

Sulfoacetic acid, also known as 2-sulfanylacetic acid or thioacetic acid, is an organic compound characterized by the presence of both a sulfonic acid group and a carboxylic acid group on the same molecule. Its molecular formula is C₂H₆O₄S, and it features a thiol (-SH) group, which contributes to its unique chemical properties. This compound exists primarily in its ionic form in aqueous solutions, where it acts as a diprotic acid, capable of donating two protons.

Buffering Agent:

  • Due to its pKa value of 1.9 at 25°C, sulfoacetic acid acts as a strong acid and readily dissociates in water to form the sulfoacetate anion and a hydrogen ion. This dissociation property makes it a valuable buffering agent in biological and biochemical research https://www.smolecule.com/.
  • Buffers help maintain a constant pH within a specific range, which is crucial for many biological processes and enzymatic reactions. Sulfoacetic acid is particularly useful for maintaining a pH between 2.0 and 3.5 .

Organic Synthesis:

  • Sulfoacetic acid serves as an essential building block and intermediate in various organic syntheses. Its unique combination of an acidic group and an alkyl chain allows it to participate in diverse reactions .
  • Some examples include the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, sulfoacetic acid can be used as a dehydrating agent in certain reactions .

Analytical Chemistry:

  • In analytical chemistry, sulfoacetic acid finds applications as a mobile phase component in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .
  • Its ability to separate various charged molecules based on their interaction with the acidic functional group makes it a valuable tool for analytical methods.

Biomedical Research:

  • Emerging research explores the potential of sulfoacetic acid and its derivatives in various biomedical applications.
  • Studies suggest potential roles in areas like:
    • Antimicrobial activity: Certain sulfoacetic acid derivatives exhibit promising antimicrobial properties against various bacteria and fungi .
    • Enzyme inhibition: Specific sulfoacetic acid derivatives can act as enzyme inhibitors, potentially useful in drug development for various diseases .
Due to its functional groups. Some notable reactions include:

  • Formation of Esters: Sulfoacetic acid can react with alcohols to form sulfoacetic esters. This reaction typically requires the presence of an acid catalyst and occurs via nucleophilic substitution.
  • Condensation Reactions: It can undergo condensation with amines to form sulfoacetamides, which are important in the synthesis of pharmaceuticals and agrochemicals.
  • Redox Reactions: The thiol group allows sulfoacetic acid to engage in redox reactions, where it can be oxidized to form sulfonic acids or reduced to yield other sulfur-containing compounds .

Sulfoacetic acid exhibits various biological activities, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including:

  • Antimicrobial Activity: Some derivatives show promise as antibacterial agents.
  • Antiviral Properties: Research indicates that certain sulfoacetic acid derivatives may possess antiviral activity, particularly against herpes viruses .
  • Enzyme Inhibition: Compounds derived from sulfoacetic acid can act as enzyme inhibitors, impacting metabolic pathways in microorganisms and potentially leading to therapeutic applications.

The synthesis of sulfoacetic acid can be achieved through several methods:

  • Direct Sulfonation: This method involves the reaction of acetic acid with fuming sulfuric acid, resulting in the formation of sulfoacetic acid.
  • Reduction of Sulfonyl Chlorides: Sulfonyl chlorides can be reduced using thiols or other reducing agents to yield sulfoacetic acid.
  • Hydrolysis of Sulfonic Esters: Sulfonic esters of acetic acid can be hydrolyzed under acidic or basic conditions to produce sulfoacetic acid .

Sulfoacetic acid finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Agriculture: Used in the formulation of pesticides and herbicides due to its biological activity.
  • Industrial Chemistry: Employed in the production of surfactants and detergents owing to its amphiphilic nature.

Studies on the interactions of sulfoacetic acid with other compounds reveal its ability to form complexes with metal ions, which can enhance its efficacy as a chelating agent. Furthermore, research indicates that it may interact with biological macromolecules such as proteins and nucleic acids, potentially influencing their structure and function .

Several compounds share structural or functional similarities with sulfoacetic acid. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
Acetic AcidBoth contain carboxylic groupsLacks a sulfonic group; simpler structure
Mercaptoacetic AcidContains thiol groupMore reactive due to free thiol; used in biochemistry
Sulfamic AcidContains sulfur and amine groupsFunctions primarily as a sulfonamide; different reactivity
Thioacetic AcidContains thiol groupSimilar reactivity but lacks a sulfonic group

Sulfoacetic acid is unique due to its dual functionality as both a carboxylic and a sulfonic acid, which enhances its reactivity and applicability in diverse chemical contexts compared to these similar compounds.

The synthesis of sulfoacetic acid was first reported in the early 20th century through the reaction of chloroacetic acid with sulfite salts. Strecker and Stillich pioneered methods using sodium sulfite and chloroacetic acid under alkaline conditions, yielding the barium salt of sulfoacetic acid, which was subsequently acidified to isolate the free acid. By the mid-20th century, advancements in sulfonation techniques enabled the preparation of sulfoacetic acid derivatives, such as its anhydrides, via reactions between ketenes and sulfur trioxide. For example, methylketene reacts with SO₃ to form the inner anhydride of α-sulfopropionic acid. These developments laid the groundwork for modern applications in polymer chemistry and industrial catalysis.

Significance in Organosulfur Chemistry

Sulfoacetic acid’s dual acidic groups (sulfonic, pKa₁ ≈ -2.8; carboxylic, pKa₂ ≈ 4.0) make it a model system for studying acid-base interactions in polyprotic molecules. Its sulfonic acid group, with a tetrahedral sulfur center bonded to three oxygen atoms and one carbon, exhibits strong electron-withdrawing effects, enhancing the acidity of the adjacent carboxylic group. This property is critical in catalysis, where sulfoacetic acid derivatives serve as Brønsted acids in esterification and condensation reactions. Comparatively, its acidity surpasses that of analogous carboxyalkanesulfonic acids like 3-sulfopropionic acid (pKa₂ = 3.0 × 10⁻⁵), underscoring the electronic influence of the sulfonate moiety.

Position within Carboxyalkanesulfonic Acid Research

Among carboxyalkanesulfonic acids, sulfoacetic acid occupies a distinct niche due to its short alkyl chain and high water solubility (103.7 g/L at 25°C). Structural studies reveal intramolecular hydrogen bonding between the sulfonate and carboxylate groups, which stabilizes the deprotonated form and influences its reactivity. This contrasts with longer-chain analogs like 3-sulfopropionic acid, where steric effects reduce hydrogen-bonding efficiency.

Table 1: Comparative Properties of Carboxyalkanesulfonic Acids

PropertySulfoacetic Acid3-Sulfopropionic Acid
Molecular FormulaC₂H₄O₅SC₃H₆O₅S
pKa₂4.0653.525
Water Solubility (25°C)103.7 g/L85.2 g/L
Melting Point81–88°C72–75°C

Ecological and Industrial Relevance

Sulfoacetic acid is classified as part of the human exposome, detectable in blood following environmental exposure. While not naturally occurring, its presence in industrial effluents—particularly from surfactant production—has raised concerns about aquatic toxicity. Conversely, its derivatives are invaluable in water-based drilling fluids, where they act as stabilizers, and in dental polishing pastes due to their mild acidity. Recent patents highlight its role in synthesizing anti-viral agents, such as α-(3-R-1-adamantyl)sulfoacetic acids, which exhibit activity against herpes simplex virus.

For Sulfoacetic Acid

MethodTemperature (°C)Reaction TimeYield RangeEnvironmental Impact
Sulfur Trioxide50-801-3 hoursHighModerate
Sulfuric AcidVariable2-4 hoursModerate-HighModerate
Chlorosulfonic Acid50-801-2 hoursHighHigh
Ketene-Based50-1002-5 hoursHighLow-Moderate
Trifluoroacetic Anhydride650.5-1 hoursModerate-HighLow
ElectrochemicalRoom TemperatureVariableLow-ModerateVery Low

Table 2: Key Intermediates in Sulfoacetic Acid Formation

IntermediateFormulaRoleStability
Bis(trifluoroacetyl)sulfateC4F6O6SSulfonating agentModerate
Sulfoacetyl-CoAVariableBiological intermediateHigh
SulfoacetaldehydeC2H4O4SReduction productLow
KeteneC2H2OPrecursorLow

XLogP3

-1.3

Boiling Point

DECOMP AT BP OF 245 °C

Melting Point

85.0 °C
84 °C

UNII

Y4XC05H603

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

123-43-3

Wikipedia

Sulfoacetic acid

General Manufacturing Information

Acetic acid, 2-sulfo-: INACTIVE

Analytic Laboratory Methods

MONITORING METHODS: AIR: GAS CHROMATOGRAPHY. RANGE: 12.5-50 MG/CU M. /ACETIC ACID/

Storage Conditions

STORAGE REQUIREMENTS: KEEP WELL CLOSED.

Dates

Last modified: 08-15-2023

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